N-1,3-benzodioxol-5-yl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarbothioamide
Overview
Description
N-1,3-benzodioxol-5-yl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarbothioamide is a useful research compound. Its molecular formula is C18H15N3O4S and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.07832714 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivative Formation
Research has focused on synthesizing a variety of derivatives from hydrazinecarbothioamide and related compounds. Darehkordi et al. (2013) synthesized hydrazine, carbothioamide derivatives through condensation reactions, leading to the formation of various derivatives including thiazole and triazole rings, which are significant for synthesizing dendrimers (Darehkordi & Ghazi, 2013). Similarly, Divatia et al. (2014) prepared novel thiosemicarbazone derivatives containing a benzimidazole moiety, showing good anti-malarial activity in vitro, showcasing the potential therapeutic applications of these compounds (Divatia et al., 2014).
Antioxidant Activity
Barbuceanu et al. (2014) synthesized new hydrazinecarbothioamides and evaluated their antioxidant activity. The study found that some derivatives exhibited excellent antioxidant properties, suggesting their potential use in developing antioxidant agents (Barbuceanu et al., 2014).
Electrochemical Applications
Mazloum‐Ardakani and Khoshroo (2013) studied the electrochemical oxidation of a benzofuran derivative, demonstrating its utility in developing sensors for detecting hydrazine, an important application in environmental monitoring (Mazloum‐Ardakani & Khoshroo, 2013).
Antimicrobial and Antitumor Activities
Research has also explored the antimicrobial and antitumor potentials of compounds derived from hydrazinecarbothioamide. Abdelhamid et al. (2018) synthesized novel thiadiazole-benzofuran hybrids, evaluating them as potential antitumor agents. Some compounds demonstrated promising anticancer activity against human breast carcinoma cell lines, highlighting their therapeutic potential (Abdelhamid et al., 2018).
Insecticidal Activity
Sawada et al. (2003) investigated benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide for their insecticidal activity. They found that some analogues showed high activity against the common cutworm, indicating potential use in pest management (Sawada et al., 2003).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(3-methyl-1-benzofuran-2-carbonyl)amino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-10-12-4-2-3-5-13(12)25-16(10)17(22)20-21-18(26)19-11-6-7-14-15(8-11)24-9-23-14/h2-8H,9H2,1H3,(H,20,22)(H2,19,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSIIYZMBZSNQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NNC(=S)NC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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